3,3-Difluoropiperidin-4-amine dihydrochloride is a chemical compound characterized by its unique piperidine structure with two fluorine atoms attached to the third carbon. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the modulation of certain biological pathways. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.
3,3-Difluoropiperidin-4-amine dihydrochloride is primarily synthesized through organic chemical reactions involving piperidine derivatives. Its classification falls under the category of fluorinated amines, which are known for their diverse pharmacological properties. The compound is often studied for its role in enhancing the permeability of drugs across biological membranes, particularly the blood-brain barrier.
The synthesis of 3,3-difluoropiperidin-4-amine dihydrochloride typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.
The molecular formula of 3,3-difluoropiperidin-4-amine dihydrochloride is CHClFN. Its structural representation reveals:
The compound's three-dimensional conformation plays a crucial role in its biological activity, influencing its interaction with various targets.
3,3-Difluoropiperidin-4-amine dihydrochloride can participate in various chemical reactions:
These reactions are pivotal for developing derivatives with improved therapeutic profiles.
The mechanism of action for 3,3-difluoropiperidin-4-amine dihydrochloride primarily involves modulation of neurotransmitter systems or enzyme pathways:
Data from pharmacological studies indicate that modifications to the piperidine structure can significantly alter its activity profile.
The physical and chemical properties of 3,3-difluoropiperidin-4-amine dihydrochloride include:
These properties make it a suitable candidate for further development in drug formulations.
3,3-Difluoropiperidin-4-amine dihydrochloride has several scientific applications:
Research continues to explore its potential in treating conditions such as anxiety disorders, depression, and neurodegenerative diseases due to its favorable pharmacokinetic properties.
The strategic incorporation of fluorine atoms at the C3 position of piperidine serves as a cornerstone in modern medicinal chemistry. Bioisosteric replacement of hydrogen or hydroxyl groups with fluorine atoms in 3,3-difluoropiperidin-4-amine dihydrochloride significantly modulates key pharmacokinetic parameters. The high electronegativity of fluorine (3.98 Pauling scale) strengthens hydrogen bonding while creating a dipole moment that enhances interactions with hydrophobic enzyme pockets. This is exemplified by studies where 3,3-difluoropiperidine incorporation improved an apelin receptor agonist’s potency, reducing EC₅₀ from 162 nM to 6.5 nM – a 25-fold enhancement [3].
The gem-difluorination at C3 also reduces basicity at the adjacent amine (pKₐ shift ~1-2 units), thereby increasing the fraction of unionized species at physiological pH. This elevates membrane permeability, as demonstrated by the compound’s successful application in orally bioavailable drugs like MK-0617, a potent VLA-4 antagonist [3]. Computational analyses reveal a 0.5–0.8 log unit reduction in cLogP compared to non-fluorinated analogs, balancing lipophilicity for optimal absorption.
Table 1: Impact of Fluorine Substitution on Key Parameters
| Parameter | Non-fluorinated Piperidine | 3,3-Difluoropiperidine Analog |
|---|---|---|
| cLogP | 1.2–1.8 | 0.4–1.0 |
| pKₐ (Amine) | 10.2–10.8 | 8.9–9.5 |
| Membrane Permeability | Moderate | High |
| EC₅₀ Improvement | Baseline | Up to 25-fold |
gem-Difluorination at C3 imposes significant conformational constraints due to the gauche effect – an electronic preference for staggered rotamers where fluorine atoms adopt antiperiplanar orientations. This effect locks the piperidine ring into preferential chair conformations with axial/equatorial fluorine orientation, reducing conformational entropy by ~3 kcal/mol compared to monofluorinated analogs [4]. NMR studies (including ¹⁹F-NMR) confirm restricted pseudorotation and a 1.3–1.8 Å shortening of F···H distances in protein binding pockets, enhancing van der Waals contacts [3] [6].
The restricted geometry is critical for selective receptor engagement. In estrogen-positive breast cancer therapeutics, 3,3-difluoropiperidine derivatives exhibit 1,600-fold selectivity over non-malignant cells due to optimal fitting into the estrogen receptor’s allosteric pocket [3]. Density Functional Theory (DFT) calculations further reveal a 15° reduction in N-C-C-F dihedral angles, which preorganizes the C4-amine for salt bridge formation with aspartate/glutamate residues.
Table 2: Conformational Parameters of 3,3-Difluoropiperidine vs. Piperidine
| Conformational Feature | Piperidine | 3,3-Difluoropiperidine |
|---|---|---|
| Ring Puckering Energy | 0.8–1.2 kcal/mol | 2.3–2.8 kcal/mol |
| F-F Distance (Å) | N/A | 2.2–2.4 |
| N-Inversion Barrier | 6.2 kcal/mol | 8.7 kcal/mol |
| Preorganization Energy | Baseline | –3.1 kcal/mol |
The C4-amine group of 3,3-difluoropiperidine enables targeted salt formation to optimize physicochemical properties. Conversion to the dihydrochloride salt (C₅H₁₁F₂N·2HCl) significantly enhances aqueous solubility (>50 mg/mL vs. <5 mg/mL for free base) and crystallinity – critical for formulation stability [5] [7]. The dihydrochloride form generates two ionic interactions with counterions, increasing lattice energy by ~40 kcal/mol compared to mono-hydrochloride salts, as confirmed by melting point elevation (Tm >250°C vs. 243–247°C for mono-HCl analogs) [3] [7].
Structural diversification at C4 further tunes bioactivity:
Table 3: C4-Amide Derivatives and Their Applications
| C4 Functionalization | Molecular Formula | Therapeutic Application |
|---|---|---|
| Unmodified (Dihydrochloride) | C₅H₁₁F₂N·2HCl | API building block |
| N,N-Dimethyl | C₇H₁₄F₂N₂·2HCl | CNS-targeted agents |
| 4-(Pyrrolidin-1-yl) | C₉H₁₆F₂N₂ | Kinase inhibitors |
| 4-(4-Nitrophenylpiperazine) | C₂₀H₂₇F₃N₄O₄ | GPCR antagonists [8] |
Molecular dynamics (MD) simulations and Poisson-Boltzmann continuum solvation models predict that 3,3-difluoropiperidin-4-amine dihydrochloride adopts a diprotonated state at physiological pH (7.4). The calculated pKₐ values are 8.1 (±0.3) for the piperidine nitrogen and 9.4 (±0.2) for the C4-amine – consistent with experimental potentiometric titration data [5] [7]. This diprotonation enhances solubility and enables ionic interactions with phosphate groups in DNA or anionic residues in proteins.
Free-energy perturbation (FEP) simulations further demonstrate that fluorination redistributes molecular electrostatic potential (MEP), increasing positive charge density at C4 by 0.2 e/Ų. This facilitates salt bridges with Asp30 in the apelin receptor (binding energy –9.8 kcal/mol vs. –7.1 kcal/mol for non-fluorinated analogs) [3]. The 3,3-difluoro moiety also serves as a ¹⁹F-NMR probe, with chemical shifts sensitive to protonation state changes (±1.2 ppm between pH 6–8), enabling real-time monitoring of drug-target engagement without deuterated solvents [3].
Table 4: Computed Protonation States and Properties
| Property | Neutral pH (7.4) | Acidic pH (5.0) | Basic pH (9.0) |
|---|---|---|---|
| Dominant Species | Dication (80%) | Dication (99%) | Monocation (75%) |
| Solvation Energy (kcal/mol) | –65.3 | –70.1 | –58.9 |
| ¹⁹F-NMR Shift (ppm) | –118.2 | –117.5 | –119.0 |
| Protein Binding Energy | –9.8 kcal/mol | –10.2 kcal/mol | –8.1 kcal/mol |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1